pyridin-2-YL]propylidene})amine](/img/structure/B12511318.png)
[(2-Chlorophenyl)methoxy]({1-[4-(trifluoromethyl)pyridin-2-YL]propylidene})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)methoxypyridin-2-YL]propylidene})amine is a chemical compound with the molecular formula C16H14ClF3N2O It is known for its unique structure, which includes a chlorophenyl group, a methoxy group, and a trifluoromethyl-substituted pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methoxypyridin-2-YL]propylidene})amine typically involves the reaction of 2-chlorophenol with a suitable methoxylating agent to form the methoxy derivative. This intermediate is then reacted with a pyridine derivative containing a trifluoromethyl group under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)methoxypyridin-2-YL]propylidene})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)methoxypyridin-2-YL]propylidene})amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)methoxypyridin-2-YL]propylidene})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 1-(4-Fluorophenyl)piperazine
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Methyl benzoate
Uniqueness
(2-Chlorophenyl)methoxypyridin-2-YL]propylidene})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-substituted pyridine ring, in particular, contributes to its high reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C16H14ClF3N2O |
|---|---|
Peso molecular |
342.74 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methoxy]-1-[4-(trifluoromethyl)pyridin-2-yl]propan-1-imine |
InChI |
InChI=1S/C16H14ClF3N2O/c1-2-14(15-9-12(7-8-21-15)16(18,19)20)22-23-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3 |
Clave InChI |
MUFURBIYRAVIJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NOCC1=CC=CC=C1Cl)C2=NC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid](/img/structure/B12511244.png)
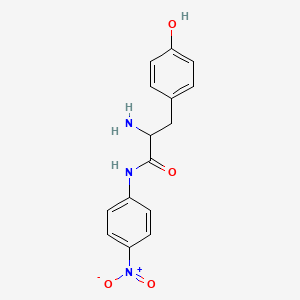
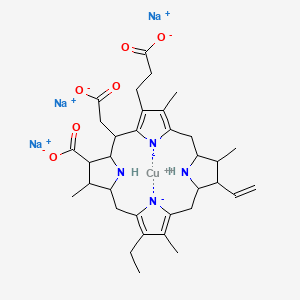
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)
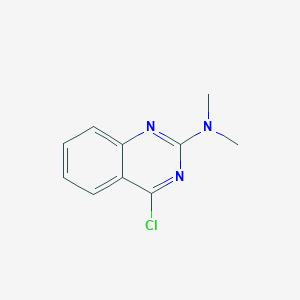

![2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid](/img/structure/B12511290.png)
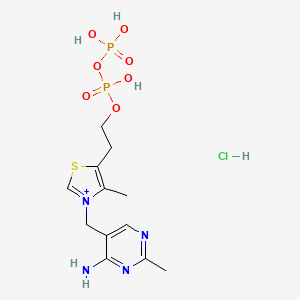
![(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B12511301.png)
![3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide](/img/structure/B12511303.png)
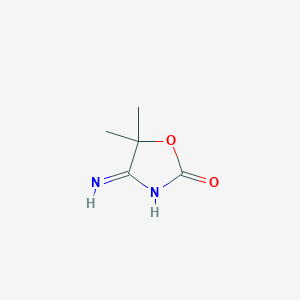
![3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511314.png)


